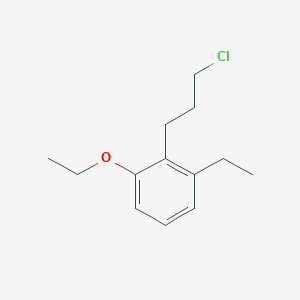
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with ethoxy, ethyl, and chloropropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 1-(3-aminopropyl)-2-ethoxy-6-ethylbenzene or 1-(3-thiopropyl)-2-ethoxy-6-ethylbenzene.
Oxidation: Formation of 1-(3-chloropropyl)-2-ethoxy-6-ethylbenzoic acid.
Reduction: Formation of 1-(3-propyl)-2-ethoxy-6-ethylbenzene.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene depends on its interaction with specific molecular targets. The chloropropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function. The ethoxy and ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)piperazine hydrochloride
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H19ClO |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1-ethoxy-3-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-11-7-5-9-13(15-4-2)12(11)8-6-10-14/h5,7,9H,3-4,6,8,10H2,1-2H3 |
Clé InChI |
MXDBEBKHMURWHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)OCC)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















